molecular formula C19H20FN3O3S2 B2361619 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 851865-37-7

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2361619
CAS No.: 851865-37-7
M. Wt: 421.51
InChI Key: FMOUKAASLRCHRW-UHFFFAOYSA-N
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Description

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 851865-37-7) is a high-purity synthetic compound with a molecular formula of C 19 H 20 FN 3 O 3 S 2 and molecular weight of 421.51 g/mol . This complex molecule features a 4,5-dihydro-1H-imidazole core structure, making it part of the imidazoline class of heterocyclic compounds, which are known to be valuable intermediates in organic synthesis and medicinal chemistry . The compound's structural architecture incorporates multiple pharmacologically significant motifs, including a 3-fluorobenzyl thioether moiety, a dimethylsulfonamide group, and a carbonyl linker connecting these domains to the central imidazoline ring. This specific molecular arrangement suggests potential for diverse research applications, particularly in pharmaceutical development and biological screening. Imidazolines as a class have demonstrated significant importance in many natural and medicinal products and are widely used as chiral catalysts and synthetic intermediates . The presence of both sulfonamide and fluorinated aromatic elements in this molecule may be of specific interest for researchers investigating receptor-ligand interactions and metabolic pathways. Supplied with a guaranteed purity of 95% or higher, this compound is intended For Research Use Only (RUO) and is strictly limited to laboratory applications by qualified researchers. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-8-6-15(7-9-17)18(24)23-11-10-21-19(23)27-13-14-4-3-5-16(20)12-14/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOUKAASLRCHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of the target compound follows three principal stages:

  • Formation of the 4,5-dihydroimidazole core
  • Introduction of the 3-fluorobenzylthio substituent
  • Coupling with N,N-dimethylbenzenesulfonamide

Each step necessitates precise control of reaction conditions and reagent stoichiometry to ensure optimal yield and purity.

Step 1: Formation of the 4,5-Dihydroimidazole Core

Reaction Conditions and Reagents

The dihydroimidazole ring is synthesized via cyclization of glyoxal derivatives with primary amines under acidic or basic conditions. Typical reagents include:

  • Glyoxal (40% aqueous solution) as the carbonyl precursor
  • Ammonium acetate or ethylenediamine as the nitrogen source
  • Acetic acid or hydrochloric acid as the catalyst

Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60–80°C for 6–12 hours .

Table 1: Representative Conditions for Imidazole Core Synthesis
Component Specification
Solvent DMF
Temperature 70°C
Catalyst Acetic acid (2 equiv)
Reaction Time 8 hours
Yield 65–75% (crude)

Mechanistic Insights

The cyclization proceeds through nucleophilic attack of the amine on glyoxal, followed by dehydration to form the imidazoline ring. The reaction’s regioselectivity is influenced by the electronic effects of substituents and the pH of the medium.

Step 2: Introduction of the 3-Fluorobenzylthio Group

Thiolation Process

The 2-position of the imidazoline ring is functionalized via nucleophilic substitution with [(3-fluorophenyl)methyl] mercaptan. Key parameters include:

  • Solvent : DMF or dichloromethane (DCM)
  • Base : Triethylamine (TEA, 1.5 equiv)
  • Temperature : 60–80°C
  • Reaction Time : 4–6 hours

The mercaptan reacts with the imidazoline intermediate, displacing a leaving group (e.g., chloride) to form the thioether linkage.

Table 2: Thiolation Reaction Optimization
Parameter Optimal Range
Solvent DMF
Base TEA (1.5 equiv)
Temperature 70°C
Time 5 hours
Yield 80–85%

Steric and Electronic Considerations

The 3-fluorophenyl group introduces steric hindrance, necessitating elevated temperatures to overcome activation barriers. The electron-withdrawing fluorine atom enhances the stability of the thioether product.

Step 3: Coupling with N,N-Dimethylbenzenesulfonamide

Sulfonamide Chloride Activation

The sulfonamide moiety is introduced via reaction with N,N-dimethylbenzene-1-sulfonamide chloride . This step employs:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (2.0 equiv)
  • Temperature : 0–25°C (room temperature)

The sulfonamide chloride reacts with the imidazoline-thioether intermediate, forming the final carbon-sulfur bond.

Coupling Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism, wherein the imidazoline nitrogen attacks the electrophilic carbonyl carbon of the sulfonamide chloride. TEA neutralizes HCl byproducts, driving the reaction to completion.

Table 3: Coupling Reaction Parameters
Parameter Specification
Solvent DCM
Base TEA (2.0 equiv)
Temperature 25°C
Time 3 hours
Yield 70–75%

Industrial-Scale Production Methods

Microwave-Assisted Synthesis

Industrial protocols often employ microwave irradiation to accelerate reaction kinetics. For example, the thiolation step achieves 90% yield in 2 hours under microwave conditions (100°C, 300 W).

Solvent and Catalyst Recycling

Patented methodologies emphasize sustainability through:

  • Inert solvent recovery (e.g., tetrahydrofuran)
  • Recycling of imidazole byproducts via neutralization with gaseous ammonia.
Table 4: Industrial vs. Laboratory-Scale Comparison
Parameter Laboratory Scale Industrial Scale
Reaction Time 8 hours 2 hours (microwave)
Solvent Consumption 500 mL/g product 200 mL/g product
Yield 70–75% 85–90%

Reaction Monitoring and Purification Techniques

Analytical Methods

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
  • NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., δ 7.2–7.4 ppm for aromatic protons).

Purification Strategies

  • Crystallization : Ethanol/water mixtures precipitate the pure product.
  • Column chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted starting materials.

Comparative Analysis of Synthetic Methodologies

Alternative Routes

  • Ultrasound-assisted synthesis : Reduces thiolation time to 1.5 hours but requires specialized equipment.
  • Enzymatic catalysis : Explored for greener synthesis but yields remain suboptimal (<50%).

Cost-Benefit Considerations

  • Microwave methods offer time savings but incur higher energy costs.
  • Traditional thermal methods remain cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Transforming into sulfoxides or sulfones.
  • Reduction : Modifying functional groups to their reduced forms.
  • Substitution Reactions : Involving nucleophilic or electrophilic substitutions.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to sulfoxides/sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConverts functional groupsLithium aluminum hydride, sodium borohydride
SubstitutionIntroduces new functional groupsHalides, acids, bases

Biology

The compound is under investigation for its potential biological activities. Notable studies have highlighted its:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.

Case Study: Anticancer Evaluation

A recent study evaluated derivatives of this compound for their anticancer properties. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a mechanism of action involving apoptosis induction and cell cycle arrest (Reference ).

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors.

Table 2: Potential Therapeutic Applications

Disease TypePotential ApplicationMechanism of Action
CancerAntineoplastic agentInduces apoptosis in cancer cells
Bacterial InfectionsAntimicrobial agentInhibits bacterial growth

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in synthesizing other complex molecules. Its unique chemical properties make it suitable for creating innovative products in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions between the target compound and related derivatives include:

Heterocyclic Core : The 4,5-dihydroimidazole ring contrasts with triazole (e.g., compounds [7–9] in ) or indazole (e.g., ) cores, which influence electronic properties and hydrogen-bonding capacity.

Substituent Patterns: The 3-fluorobenzylthio group differs from 4-fluorophenyl () or 2,4-difluorophenyl () substituents, altering steric and electronic effects. The N,N-dimethylsulfonamide group is distinct from non-alkylated sulfonamides (e.g., ) or aryl sulfonyl groups (), affecting solubility and target binding.

Spectral and Crystallographic Analysis

  • IR/NMR : The target compound’s spectral profile would align with imidazoline-sulfonamides, featuring νC=S (~1240 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹). Absence of νS-H (~2500–2600 cm⁻¹) would confirm thione tautomerism, as seen in triazoles .

Key Research Findings and Limitations

Synthetic Challenges : The target compound’s synthesis may require precise control of tautomerism and regioselectivity, as observed in triazole derivatives .

SAR Insights : Fluorine position (3- vs. 4-) impacts steric interactions; dimethylsulfonamide enhances hydrophobicity compared to unsubstituted analogs .

Biological Activity

The compound 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O2SC_{19}H_{19}FN_2O_2S with a molecular weight of approximately 364.49 g/mol. The structure features a sulfonamide group, an imidazole ring, and a fluorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . In vitro assays demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and ovarian cancer cells. The compound induced apoptosis in these cells with an IC50 value of approximately 25.72 ± 3.95 µM .

In vivo studies using tumor-bearing mice showed a marked reduction in tumor growth, suggesting that the compound may serve as an effective therapeutic agent against certain cancers .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of aldehyde dehydrogenases (ALDH), which are important in cancer metabolism and stem cell biology. It was found to selectively inhibit ALDH1A isoforms, which are implicated in chemoresistance in cancer stem cells . The selectivity was confirmed through structure-based optimization studies, leading to compounds that synergistically enhanced the efficacy of cisplatin in ovarian cancer models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Modifications to the imidazole ring and sulfonamide group have been explored to enhance lipophilicity and bioavailability. For instance, replacing certain functional groups has been shown to improve binding affinity to target enzymes while reducing systemic toxicity .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Study on MCF-7 Cells : The compound exhibited a dose-dependent increase in apoptosis markers when tested on MCF-7 cells, indicating its potential as an anticancer agent .
  • Synergistic Effects with Cisplatin : In a study involving patient-derived ovarian cancer spheroids, the compound demonstrated synergistic effects with cisplatin, leading to enhanced cytotoxicity compared to cisplatin alone .
  • Inhibition of ALDH1A : A detailed analysis revealed that the compound effectively inhibited ALDH1A activity in various cancer cell lines, suggesting its role in targeting cancer stem cells .

Data Tables

Activity Cell Line IC50 (µM) Effect
Anticancer ActivityMCF-725.72 ± 3.95Induces apoptosis
ALDH1A InhibitionOvarian CancerNot specifiedReduces stem cell viability
Synergistic EffectOvarian SpheroidsNot specifiedEnhances cisplatin efficacy

Q & A

Basic: What are the critical steps and reagents in synthesizing 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide?

Methodological Answer:
The synthesis involves multi-step reactions:

Imidazole Ring Formation : Condensation of glyoxal derivatives with amines under acidic conditions to form the 4,5-dihydroimidazole core .

Sulfanyl Group Introduction : Thiolation using [(3-fluorophenyl)methyl] mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .

Sulfonamide Coupling : Reacting the intermediate with N,N-dimethylbenzene-1-sulfonamide chloride in dichloromethane with triethylamine as a base .
Key Reagents : Triethylamine (catalyst), dichloromethane/DMF (solvents), and [(3-fluorophenyl)methyl] mercaptan. Reaction progress is monitored via thin-layer chromatography (TLC) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl, sulfonamide) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350 cm1^{-1}) groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .

Basic: What functional groups dominate its reactivity, and how do they influence biological activity?

Methodological Answer:
Key functional groups:

  • Sulfonamide : Enhances solubility and targets enzymes (e.g., carbonic anhydrase) via hydrogen bonding .
  • Fluorophenyl Group : Increases lipophilicity and metabolic stability .
  • Imidazole Ring : Acts as a hydrogen-bond donor/acceptor, critical for receptor binding .
    Biological Impact : These groups synergistically improve antimicrobial and enzyme inhibitory activity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst concentration). For example, increasing DMF ratio from 1:1 to 1:3 improves sulfanyl group incorporation by 20% .
  • Purification : Recrystallization in ethanol/water (70:30) enhances purity to >98% .
  • Controlled pH : Maintain pH 7–8 during sulfonamide coupling to minimize hydrolysis .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting)?

Methodological Answer:

  • Dynamic NMR (DNMR) : Assess rotational barriers of the sulfonamide group to explain unexpected splitting .
  • Computational Modeling : Density Functional Theory (DFT) simulations correlate observed 1^1H shifts with conformer populations .
  • Cross-Validation : Compare IR and mass spectrometry data to confirm functional group assignments .

Advanced: What strategies mitigate compound instability under varying pH and temperature?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation pathways (e.g., imidazole ring oxidation) .
  • Formulation : Lyophilization with trehalose (1:1 ratio) preserves stability for >6 months at -20°C .
  • pH Buffering : Store in phosphate buffer (pH 6.5) to prevent sulfonamide hydrolysis .

Advanced: How are QSAR models applied to predict biological activity against antimicrobial targets?

Methodological Answer:

  • Descriptor Selection : LogP, polar surface area, and electronegativity of the fluorophenyl group are key predictors .
  • Training Data : Use IC50_{50} values from analogs (e.g., 3-chlorophenyl derivatives) to build regression models .
  • Validation : Compare predicted vs. experimental IC50_{50} against E. coli (R2^2 > 0.85 indicates reliability) .

Advanced: What methodologies guide the design of analogs with enhanced target selectivity?

Methodological Answer:

  • Scaffold Hopping : Replace the imidazole core with pyrazole (improves COX-2 selectivity) .
  • Halogen Scanning : Substitute fluorine with chlorine to enhance hydrophobic binding in enzyme pockets .
  • Molecular Docking : RosettaLigand simulations optimize sulfonamide positioning in M. tuberculosis enoyl-ACP reductase .

Advanced: How is poor aqueous solubility addressed in pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PEG 400 to achieve >1 mg/mL solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI < 0.2) for sustained release .
  • Salt Formation : Synthesize sodium sulfonate salt (improves solubility 5-fold) .

Advanced: What in vitro assays are prioritized for evaluating antimicrobial efficacy?

Methodological Answer:

  • Microbroth Dilution : Determine MIC against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains .
  • Time-Kill Assays : Assess bactericidal activity at 2× MIC over 24 hours .
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction in C. albicans .

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